Nuclear Fast Red

Catalog No.
S588777
CAS No.
6409-77-4
M.F
C14H9NNaO7S
M. Wt
358.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nuclear Fast Red

CAS Number

6409-77-4

Product Name

Nuclear Fast Red

IUPAC Name

4-amino-1,3-dihydroxy-9,10-dioxoanthracene-2-sulfonic acid

Molecular Formula

C14H9NNaO7S

Molecular Weight

358.28 g/mol

InChI

InChI=1S/C14H9NO7S.Na/c15-9-7-8(12(18)14(13(9)19)23(20,21)22)11(17)6-4-2-1-3-5(6)10(7)16;/h1-4,18-19H,15H2,(H,20,21,22);

InChI Key

IMHHZEAFNULQIU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)O)S(=O)(=O)O)O.[Na]

Nuclear Counterstaining:

  • NFR serves most commonly as a nuclear counterstain in immunohistochemistry (IHC) and immunofluorescence (IF) techniques [, ].
  • In these applications, NFR specifically binds to the cell nuclei, staining them red or pink while leaving other cellular components unstained or subtly stained with different chromogens [, ].
  • This contrasting effect facilitates the clear visualization of target molecules (proteins, antigens) labeled with specific antibodies in IHC and IF experiments [, ].

Multi-Labeling Techniques:

  • NFR plays a crucial role in multi-labeling experiments, where researchers aim to visualize and analyze multiple cellular components simultaneously [].
  • Its distinct staining color (red/pink) allows for easy differentiation from other fluorescent markers or chromogens used to label different targets within the same cell or tissue section [].
  • This enables researchers to gain intricate insights into cellular organization, interactions, and processes occurring within the same cell population [].

Beyond Histology:

  • Recent research has explored the potential of NFR beyond traditional histological applications.
  • Studies have demonstrated its effectiveness as a colorimetric sensor for specific ions, like silver ions (Ag+) [].
  • In the presence of Ag+, NFR undergoes a reduction process, altering its colorimetric and fluorescent properties [].
  • This phenomenon allows for the development of sensitive and selective methods for Ag+ detection, potentially applicable in environmental monitoring and other fields [].

Important Note:

  • It's crucial to handle NFR with caution as it may be harmful or irritating when inhaled, ingested, or exposed to skin [].
  • Always adhere to appropriate safety protocols while working with NFR and consult relevant safety data sheets (SDS) for detailed handling and disposal guidelines.

Nuclear Fast Red, also known as CI 60760 or Kernechtrot, is a synthetic dye primarily used in histology and microscopy for staining biological tissues. This compound is characterized by its vibrant red color and is commonly employed as a nuclear counterstain in various staining protocols, particularly in conjunction with aluminum ions. The dye's ability to form complexes with metal ions enhances its effectiveness in highlighting cellular structures, making it valuable in both research and clinical settings.

The chemical structure of Nuclear Fast Red includes a sulfonic acid group, which contributes to its solubility in water and affinity for cellular components. Its CAS number is 6409-77-4, and it is classified under the category of azo dyes, which are known for their vivid colors and stability in various applications .

  • NFR functions as a cationic dye. The positively charged amino group in its structure interacts with the negatively charged phosphate groups of DNA in cell nuclei through electrostatic attraction. This binding affinity allows NFR to selectively stain nuclei, providing contrast with other cellular components.
  • While specific data on NFR toxicity is limited, some anthraquinone dyes can be irritating to skin and eyes [].
  • It is recommended to handle NFR with standard laboratory precautions, including wearing gloves, eye protection, and working in a well-ventilated area [].
That are significant for its application in staining:

  • Complexation: The dye forms stable complexes with metal ions, particularly aluminum and calcium. This property is essential for its use as a nuclear counterstain, where the aluminum ions enhance the binding of the dye to nucleic acids .
  • Acid-Base Reactions: As a sulfonic acid derivative, Nuclear Fast Red can participate in acid-base reactions, affecting its solubility and interaction with biological tissues .
  • Decomposition: When exposed to high temperatures or certain reactive conditions, Nuclear Fast Red can decompose, potentially releasing toxic fumes. Therefore, it must be handled with care to avoid hazardous reactions .

Nuclear Fast Red exhibits specific biological activities that make it useful in histological applications:

  • Nuclear Staining: The primary function of Nuclear Fast Red is to stain nuclei in tissue samples, allowing for clear visualization under a microscope. This is crucial for identifying cellular morphology and diagnosing pathological conditions.
  • Toxicity: While effective as a stain, Nuclear Fast Red can cause irritation to skin and eyes upon contact. It has been classified as causing serious eye damage and skin irritation, necessitating careful handling during laboratory procedures .

The synthesis of Nuclear Fast Red typically involves the following steps:

  • Diazotization: A primary aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with an appropriate coupling component (often phenolic compounds) to form the azo dye structure.
  • Purification: The resulting compound undergoes purification processes such as crystallization or chromatography to obtain a pure product suitable for use as a dye .

These methods ensure that the dye retains its chemical properties and effectiveness as a staining agent.

Nuclear Fast Red has several applications across various fields:

  • Histology: It is primarily used for staining tissue sections in histological studies. Its bright red color allows for easy differentiation between cellular components.
  • Cytology: The dye is also utilized in cytological preparations to visualize nuclei within cells.
  • Research: In scientific research, Nuclear Fast Red aids in studying cell morphology and pathology by providing clear contrast against other cellular structures stained by different dyes .

Studies on the interactions of Nuclear Fast Red indicate its capacity to form complexes with various metal ions. These interactions are critical for enhancing the visibility of nuclear components during microscopy:

  • Metal Ion Complexation: The dye's interaction with aluminum ions significantly improves its staining efficacy, making it a preferred choice for nuclear counterstaining.
  • Environmental Stability: Research indicates that Nuclear Fast Red maintains stability under normal laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures .

Nuclear Fast Red shares similarities with several other dyes used in histology and microscopy. Here are some comparable compounds:

Compound NameCAS NumberPrimary UseUnique Features
Eosin Y17372-87-1Cytoplasmic stainingFluorescent properties; used alongside hematoxylin
Hematoxylin517-28-2Nuclear stainingOften used in combination with Eosin Y
Safranin O477-73-6Staining bacterial cellsUsed primarily in microbiological studies
Methyl Green308-57-8Nucleic acid stainingBinds preferentially to RNA

Uniqueness of Nuclear Fast Red

Nuclear Fast Red's uniqueness lies in its specific affinity for nucleic acids when complexed with aluminum ions, providing distinct advantages over other stains that may not achieve the same level of contrast or specificity. Its vibrant red color also enhances visualization compared to other stains that produce less pronounced colors.

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

357.99974208 g/mol

Monoisotopic Mass

357.99974208 g/mol

Heavy Atom Count

24

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Nuclear fast red free acid

Dates

Last modified: 08-15-2023

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